(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions and biological studies. This compound is characterized by the presence of a boronic acid group, a pyrimidine ring, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and an organoboron reagent to couple an aryl or vinyl halide with an organoboron compound . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted pyrimidine derivatives, which can be further utilized in chemical synthesis and biological studies.
Scientific Research Applications
(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications, including:
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity . This interaction can disrupt key signaling pathways and cellular processes, making it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid include:
Pyridine-4-boronic acid pinacol ester: Used in the synthesis of new pyridazino derivatives.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Studied for their potential as selective inhibitors of protein kinase B (Akt).
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13BClN3O3 |
---|---|
Molecular Weight |
257.48 g/mol |
IUPAC Name |
[4-chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H13BClN3O3/c11-8-7(10(16)17)4-12-9(13-8)14-3-1-2-6(15)5-14/h4,6,15-17H,1-3,5H2 |
InChI Key |
LKASGTLUGZBURG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)N2CCCC(C2)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.